(5-溴-6-甲氧基吡啶-3-基)甲醇

描述

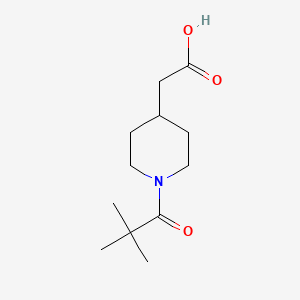

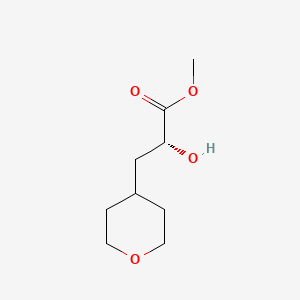

“(5-Bromo-6-methoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 . It is an active pharmaceutical ingredient and an adjuvant .

Synthesis Analysis

The synthesis of “(5-Bromo-6-methoxypyridin-3-yl)methanol” can be achieved from 5-Bromo-3-formylpyridine . The process involves several steps, including esterification, reaction with Meerwein’s salt, reduction with diisobutylaluminum hydride (DIBAL-H), chlorination with titanium chloride (TiCl4), and further reactions .Molecular Structure Analysis

The InChI code for “(5-Bromo-6-methoxypyridin-3-yl)methanol” is1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“(5-Bromo-6-methoxypyridin-3-yl)methanol” has a density of 1.6±0.1 g/cm3 and a boiling point of 302.4±37.0 °C at 760 mmHg . It is a solid at room temperature .科学研究应用

质子化位点和氢键

- 涉及质子化和不同分子间氢键模式的N-(6-甲氧基吡啶-3-基)衍生物的合成和结构表征具有重要意义(Böck et al., 2021)。

烷基自由基的反应

- 研究含有不同β-脱离基团的烷基自由基,包括甲氧基吡啶,阐明了烯烃阳离子自由基的形成及其随后的反应(Bales et al., 2001)。

生物活性化合物的全合成

- 从(6-甲氧基吡啶-3-基)甲醇衍生物出发对具有生物活性的天然产物进行全合成,展示了该化合物在复杂有机合成中的实用性(Akbaba et al., 2010)。

高效合成方法

- 已开发了一种用于5-溴-2-甲氧基-6-甲基氨基吡啶-3-羧酸的高效合成方法,与(5-溴-6-甲氧基吡啶-3-基)甲醇相关,突显了其在药物化学中的重要性(Hirokawa et al., 2000)。

配体交换反应

- 涉及甲氧基吡啶化合物的配体交换反应研究为了解这些分子在配位化学中的反应性提供了见解(Klausmeyer et al., 2003)。

硝化中的指导影响

- 研究了吡啶衍生物(包括甲氧基吡啶)的硝化反应中取代基的指导影响,这对于理解亲电芳香取代机制具有相关性(Hertog et al., 2010)。

大规模合成技术

- 已开发了含有甲氧基吡啶基团的化合物的大规模合成方法,这对工业应用具有重要意义(Morgentin et al., 2009)。

安全和危害

The safety information for “(5-Bromo-6-methoxypyridin-3-yl)methanol” indicates that it is classified under GHS07, with hazard statements H315, H319, and H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

属性

IUPAC Name |

(5-bromo-6-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVGALPEXSSYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-6-methoxypyridin-3-yl)methanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)

![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)

![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid](/img/structure/B572051.png)

![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)